molecular formula C12H10BrNO5 B139699 N-(2-Bromobenzyloxycarbonyloxy)succinimide CAS No. 128611-93-8

N-(2-Bromobenzyloxycarbonyloxy)succinimide

Cat. No. B139699
M. Wt: 328.11 g/mol
InChI Key: SZDNRTVADOCWKU-UHFFFAOYSA-N
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Description

“N-(2-Bromobenzyloxycarbonyloxy)succinimide” is a chemical compound with the molecular formula C12H10BrNO5 .


Molecular Structure Analysis

The molecular structure of “N-(2-Bromobenzyloxycarbonyloxy)succinimide” is represented by the formula C12H10BrNO5 .


Physical And Chemical Properties Analysis

“N-(2-Bromobenzyloxycarbonyloxy)succinimide” has a molecular weight of 328.12 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are also available .

Scientific Research Applications

Molecular and Structural Analysis

N-(2-Bromoethyl) succinimide (N2BES), a compound related to N-(2-Bromobenzyloxycarbonyloxy)succinimide, has been studied for its structural, electronic, vibrational, and biological properties. Using density functional theory, researchers investigated its molecular geometrical parameters, vibrational frequencies, and other properties. This research provides valuable insights into the potential pharmaceutical applications of such compounds due to their antidepressant properties (Eşme, 2020).

Synthesis and Chemical Applications

The efficiency of N-Bromo succinimide (NBS), which is chemically similar to N-(2-Bromobenzyloxycarbonyloxy)succinimide, has been demonstrated in the synthesis of xanthine derivatives. This research highlights its role in facilitating chemical reactions under mild conditions, showcasing its utility in organic synthesis and pharmaceutical research (Bandyopadhyay et al., 2012).

Enzymatic and Biological Activities

Studies have shown that succinimide derivatives, including those structurally related to N-(2-Bromobenzyloxycarbonyloxy)succinimide, exhibit significant inhibitory activities against enzymes such as cholinesterases and α-glucosidase. These findings are crucial for understanding their potential therapeutic applications in treating diseases like Alzheimer's (Ahmad et al., 2020).

Pharmaceutical Research

Succinimide derivatives, closely related to N-(2-Bromobenzyloxycarbonyloxy)succinimide, have been evaluated for their anticholinesterase and antioxidant potentials. These studies are significant for the development of new drugs for neurodegenerative disorders, showcasing the pharmaceutical importance of such compounds (Sadiq et al., 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

(2-bromophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO5/c13-9-4-2-1-3-8(9)7-18-12(17)19-14-10(15)5-6-11(14)16/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDNRTVADOCWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344596
Record name N-(2-Bromobenzyloxycarbonyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromobenzyloxycarbonyloxy)succinimide

CAS RN

128611-93-8
Record name N-(2-Bromobenzyloxycarbonyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A LeBlanc, TC Shiao, R Roy… - Rapid Communications in …, 2010 - Wiley Online Library
Drug bioactivation leading to the formation of reactive species capable of covalent binding to proteins represents an important cause of drug‐induced toxicity. Reactive metabolite …
JI Gosling, SP Baker, JM Haynes, M Kassiou… - …, 2012 - Wiley Online Library
A concise synthesis of a series of N 6 ‐substituted adenosines with bicyclo[3.2.1]octan‐6‐yl and polycyclic N 6 ‐substituents has been developed. The adenosine A 1 receptor (A 1 R) …
A LeBlanc - 2015 - library-archives.canada.ca
Le thème central qui relie tous les projets présentés dans cette thèse est le développement de méthodes analytiques de fine pointe en spectrométrie de masse appliquées à l'analyse …
Number of citations: 0 library-archives.canada.ca

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